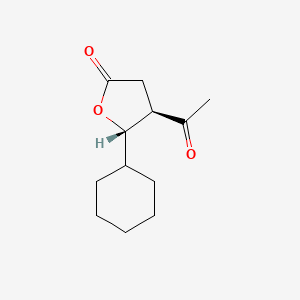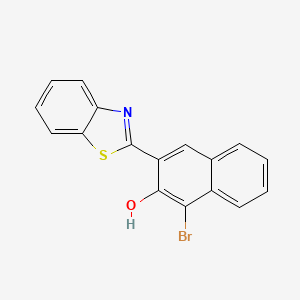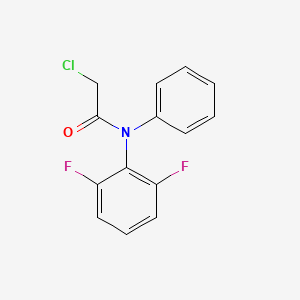
Benzaldehyde, 3,4,5-trichloro-2-hydroxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 3,4,5-trichloro-2-hydroxy: is an organic compound with the molecular formula C7H3Cl3O2 and a molecular weight of 225.457 g/mol This compound is a derivative of benzaldehyde, where three chlorine atoms and one hydroxyl group are substituted at the 3, 4, 5, and 2 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,4,5-trichloro-2-hydroxy typically involves the chlorination of 2-hydroxybenzaldehyde. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzaldehyde, 3,4,5-trichloro-2-hydroxy can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3,4,5-trichloro-2-hydroxybenzoic acid.
Reduction: Formation of 3,4,5-trichloro-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzaldehyde, 3,4,5-trichloro-2-hydroxy is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive aldehyde group .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .
Mécanisme D'action
The mechanism by which Benzaldehyde, 3,4,5-trichloro-2-hydroxy exerts its effects involves its reactive aldehyde group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins, nucleic acids, and other cellular components, potentially leading to biological effects such as enzyme inhibition or activation .
Comparaison Avec Des Composés Similaires
- Benzaldehyde, 3,5-dichloro-2-hydroxy
- Benzaldehyde, 3-chloro-4-hydroxy
- 3,4,5-Trichloro-2-hydroxybenzoic acid
Comparison: Benzaldehyde, 3,4,5-trichloro-2-hydroxy is unique due to the specific pattern of chlorination and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of three chlorine atoms enhances its electrophilic character, making it more reactive in substitution reactions .
Propriétés
Numéro CAS |
93215-69-1 |
|---|---|
Formule moléculaire |
C7H3Cl3O2 |
Poids moléculaire |
225.5 g/mol |
Nom IUPAC |
3,4,5-trichloro-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H |
Clé InChI |
ANYFLEKYWKDBDE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




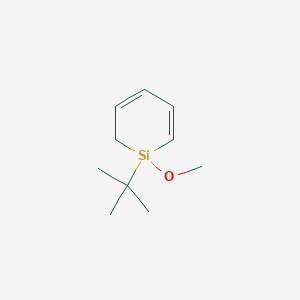
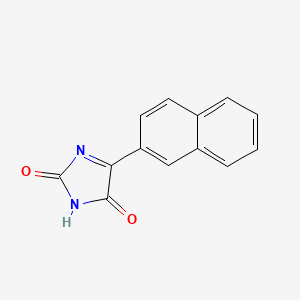
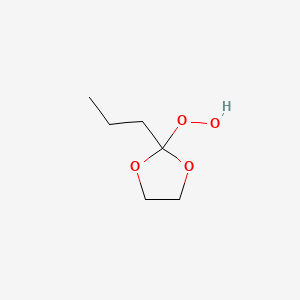
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
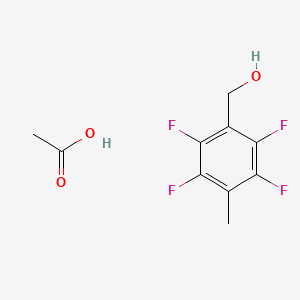
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
